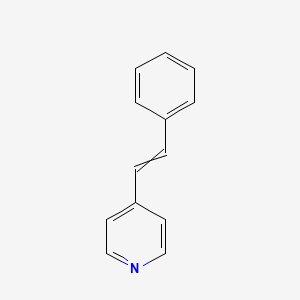

4-(2-Phenylethenyl)pyridine

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylethenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 4-(2-Phenylethenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.

Common Reagents and Conditions:

Oxidation: Peracids are commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

Substitution: Various electrophiles, such as alkyl halides, can be used for substitution reactions under acidic or basic conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 4-(2-phenylethyl)pyridine.

Substitution: Substituted pyridine derivatives depending on the electrophile used.

科学的研究の応用

Synthesis and Characterization

The synthesis of 4-(2-phenylethenyl)pyridine can be achieved through several methods, often involving palladium-catalyzed reactions such as Suzuki–Miyaura or Stille reactions. These methods allow for the introduction of aryl groups to the pyridine ring, which is crucial for modifying the compound's properties for specific applications.

Recent advancements have introduced palladium-free routes for synthesizing 4-aryl-substituted phenylpyridines, enhancing the feasibility of large-scale production. For example, a versatile method was reported that utilizes aryllithium reagents to achieve selective phenylation at the 2-position of pyridine when the 4-position is blocked .

Photophysical Properties

The photophysical properties of this compound derivatives have been extensively studied due to their potential use in optoelectronic applications. Compounds bearing this moiety exhibit aggregation-induced emission (AIE) behavior, which is beneficial for developing materials for organic light-emitting diodes (OLEDs). For instance, derivatives synthesized from thieno[2,3-b]pyridines showed high absolute quantum yields and promising fluorescence characteristics .

| Compound | Quantum Yield | Emission Behavior |

|---|---|---|

| 5b | High | AIE |

| 5c | High | AIE |

| 5e | High | AIE |

Biological Applications

This compound derivatives have been investigated for their biological activities, particularly as ligands in receptor binding studies. One notable application is in positron emission tomography (PET) imaging targeting metabotropic glutamate subtype 5 (mGluR5) receptors. The compound 2-[11C]Methyl-6-(2-phenylethynyl)pyridine ([11C]MPEP) has been developed as a radioligand for this purpose, showing promise in studying central nervous system disorders such as anxiety and schizophrenia .

Case Study: PET Imaging with [11C]MPEP

- Objective : To visualize mGluR5 receptors in vivo.

- Method : Synthesis of [11C]MPEP from its stannyl precursor.

- Results : Demonstrated feasibility for studying receptor dynamics in normal and pathological states.

Coordination Chemistry

The coordination chemistry of this compound has also been explored, particularly in forming complexes with transition metals like cadmium. Such complexes exhibit luminescent properties that can be harnessed in various applications, including sensors and light-emitting devices. For example, a cadmium complex with a dipyrazinylpyridine ligand demonstrated significant luminescence under specific conditions .

作用機序

The mechanism of action of 4-(2-Phenylethenyl)pyridine involves its interaction with various molecular targets. The phenylethenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyridine ring can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Pyridine: The parent compound, which lacks the phenylethenyl group.

4-Phenylpyridine: A similar compound where a phenyl group is attached to the fourth position of the pyridine ring.

4-(2-Phenylethyl)pyridine: A reduced form of 4-(2-Phenylethenyl)pyridine.

Uniqueness: this compound is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in π-π interactions and increases its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .

生物活性

4-(2-Phenylethenyl)pyridine is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a phenylethenyl group. The synthesis typically involves the reaction of pyridine derivatives with phenylacetylene under specific conditions, allowing for the formation of this compound. Various synthetic routes have been explored, emphasizing the importance of reaction conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that derivatives of this compound showed IC50 values ranging from 10 to 50 µM against human breast cancer cells (MCF-7) and leukemia cells (K562) .

The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cell growth. Studies suggest that it activates caspase cascades, leading to programmed cell death . Additionally, it may inhibit microtubule assembly, disrupting mitotic processes in cancer cells .

Antimicrobial and Antifungal Effects

Beyond its anticancer properties, this compound has shown antimicrobial and antifungal activities. In vitro tests revealed effectiveness against various bacterial strains and fungi, indicating its potential as a broad-spectrum antimicrobial agent .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Moderate activity |

Case Studies

- Anticancer Study : A study involving the administration of this compound in mice models demonstrated a significant reduction in tumor size compared to controls. The compound was administered at doses of 20 mg/kg over a period of two weeks, resulting in a tumor volume decrease by approximately 40% .

- Antimicrobial Study : In a clinical setting, formulations containing this compound were tested against multi-drug resistant strains of bacteria. Results indicated that it could serve as an effective adjunct therapy in treating infections caused by resistant pathogens .

特性

IUPAC Name |

4-(2-phenylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKHRGPYNTXRMSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046255 | |

| Record name | 4-Styrylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-31-1 | |

| Record name | 4-Styrylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Styrylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。